An In-Depth Technical Guide to Ethyl 2-Cyano-3-(4-pyridinyl)acrylate (CAS 123293-73-2): Synthesis, Properties, and Characterization
An In-Depth Technical Guide to Ethyl 2-Cyano-3-(4-pyridinyl)acrylate (CAS 123293-73-2): Synthesis, Properties, and Characterization
Introduction
Ethyl 2-cyano-3-(4-pyridinyl)acrylate, registered under CAS number 123293-73-2, is a member of the α,β-unsaturated cyanoacrylate family.[1] This class of compounds is distinguished by a highly electron-deficient alkene backbone, resulting from the electron-withdrawing effects of both the nitrile and the ester functional groups. The incorporation of a 4-pyridinyl moiety introduces a key basic nitrogen atom and a heterocyclic aromatic system, making it a compound of significant interest for synthetic and medicinal chemistry.
The pyridine ring is a prevalent structural motif in a vast number of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Consequently, Ethyl 2-cyano-3-(4-pyridinyl)acrylate serves as a versatile and valuable building block for the synthesis of more complex, biologically active heterocyclic systems and functional materials. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Knoevenagel condensation, its spectroscopic signature, and a discussion of its reactivity and potential applications for researchers in drug development and materials science.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific isomer is not broadly published, its properties can be reliably predicted based on well-documented analogs and fundamental chemical principles.
| Property | Value / Description | Source |
| CAS Number | 123293-73-2 | |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| IUPAC Name | ethyl (2E)-2-cyano-3-(4-pyridinyl)prop-2-enoate | |
| Synonyms | Ethyl 2-cyano-3-(4-pyridinyl)acrylate | |
| InChIKey | XLQQQEHSYHZOLQ-JXMROGBWSA-N | |
| Appearance | Expected to be a white to pale yellow solid, based on analogs. | |
| Solubility | Predicted to be soluble in common organic solvents such as ethanol, DMSO, and DMF. |
Spectroscopic Profile
The structural characterization of Ethyl 2-cyano-3-(4-pyridinyl)acrylate relies on standard spectroscopic techniques. The expected data, extrapolated from closely related structures, are as follows:
-
Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the key functional groups.[2]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals confirming the molecular structure. Based on analogs like ethyl 2-cyano-3-phenylacrylate, the following resonances are anticipated:[3][4]
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A singlet for the vinylic proton (HC=C) downfield, likely around δ 8.2-8.4 ppm , due to the deshielding effects of the adjacent electron-withdrawing groups.
-
Signals for the 4-pyridinyl protons. The protons ortho to the ring nitrogen will appear as a doublet around δ 8.7-8.8 ppm , while the protons ortho to the acrylate substituent will be a doublet around δ 7.7-7.8 ppm .
-
A quartet around δ 4.3-4.4 ppm corresponding to the methylene protons (-OCH₂-) of the ethyl ester.
-
A triplet around δ 1.3-1.4 ppm for the terminal methyl protons (-CH₃) of the ethyl ester.
-
-
Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy : The ¹³C NMR spectrum will corroborate the carbon framework.[2][4]
-
~162 ppm : Carbonyl carbon (C=O) of the ester.
-
~150-155 ppm : Vinylic carbon attached to the pyridine ring and the carbons of the pyridine ring adjacent to the nitrogen.
-
~115 ppm : Nitrile carbon (C≡N).
-
~105 ppm : Vinylic carbon attached to the cyano and ester groups.
-
~63 ppm : Methylene carbon (-OCH₂-) of the ethyl group.
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~14 ppm : Methyl carbon (-CH₃) of the ethyl group.
-
-
Mass Spectrometry (MS) : Mass spectrometric analysis would confirm the molecular weight with a molecular ion peak (M⁺) at m/z 202.21.[2] Common fragmentation patterns would include the loss of the ethoxy radical (-•OC₂H₅, m/z 45) or the ethyl group (-•C₂H₅, m/z 29).
Synthesis via Knoevenagel Condensation
Mechanistic Rationale
The most direct and efficient synthesis of Ethyl 2-cyano-3-(4-pyridinyl)acrylate is the Knoevenagel condensation .[5] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group (4-pyridinecarboxaldehyde), followed by a dehydration step to yield the α,β-unsaturated product.[5]
The choice of catalyst is critical. A weak base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO), is employed.[6][7] Its role is to deprotonate the ethyl cyanoacetate, forming a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Using a strong base is avoided as it could induce an undesired self-condensation of the aldehyde.[5] The subsequent elimination of a water molecule is typically spontaneous or driven by gentle heating, yielding the thermodynamically stable conjugated system.
Caption: Knoevenagel condensation mechanism overview.
Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[1][7]
Materials:
-
4-Pyridinecarboxaldehyde
-
Ethyl cyanoacetate[8]
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-pyridinecarboxaldehyde (1.0 equivalent) in absolute ethanol.
-
Addition of Methylene Compound: To this solution, add ethyl cyanoacetate (1.1 equivalents). Stir the mixture to ensure homogeneity.
-
Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) dropwise to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2 to 8 hours. The formation of a precipitate may be observed as the product is often less soluble in ethanol than the reactants.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Isolation & Purification: Collect the crude product by vacuum filtration and wash the solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 2-cyano-3-(4-pyridinyl)acrylate.
Reactivity and Potential Applications
Core Reactivity
The chemical behavior of Ethyl 2-cyano-3-(4-pyridinyl)acrylate is dictated by its three primary functional regions:
-
The Acrylate System: The C=C double bond is highly electron-deficient and acts as an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles (e.g., amines, thiols). This reactivity is central to its utility as a synthetic intermediate.
-
The Cyanoacrylate Moiety: This functional group is known to undergo anionic polymerization, particularly in the presence of moisture or basic initiators.[9][10] This property is the basis for cyanoacrylate adhesives, though for synthetic applications, uncontrolled polymerization must be avoided.
-
The Pyridine Ring: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing for protonation or coordination to metal centers.
Synthetic Utility and Potential Applications
Ethyl 2-cyano-3-(4-pyridinyl)acrylate is a valuable precursor for constructing more elaborate molecular architectures.
-
Heterocyclic Synthesis: It is an ideal starting material for synthesizing fused heterocyclic systems. For example, reaction with dinucleophiles can lead to the formation of various pyridopyrimidine or other nitrogen-containing ring systems, which are of high interest in medicinal chemistry.
-
Drug Discovery: As previously noted, the pyridine scaffold is a privileged structure in drug design. The combination of this ring with the reactive cyanoacrylate unit makes this molecule a prime candidate for library synthesis and screening against various biological targets. The general class of cyanoacrylates has been investigated for potential antimicrobial and anticancer activities.[1][2]
-
Materials Science: The polymerizable nature of the acrylate bond suggests potential applications in the development of functional polymers and coatings where the pyridine moiety can be used to tune properties like adhesion, conductivity, or pH-responsiveness.[11]
Safety and Handling
Ethyl 2-cyano-3-(4-pyridinyl)acrylate, like other cyanoacrylates, should be handled with appropriate care.
-
Irritant: It is expected to be an irritant to the eyes, skin, and respiratory system.[9]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Storage: Store in a cool, dry place away from moisture and basic substances to prevent polymerization.
Conclusion
Ethyl 2-cyano-3-(4-pyridinyl)acrylate is a synthetically accessible and highly versatile chemical intermediate. Its structure combines a reactive Michael acceptor system with the pharmaceutically relevant pyridine ring. The straightforward Knoevenagel condensation provides a reliable route to its synthesis, opening avenues for its use in the development of novel heterocyclic compounds for drug discovery and the creation of specialized functional materials. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this potent building block in their scientific endeavors.
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Synthesis of Preparation 9: Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)acrylate. (n.d.). Retrieved February 15, 2026, from [Link]
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SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent. (n.d.). Retrieved February 15, 2026, from [Link]
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